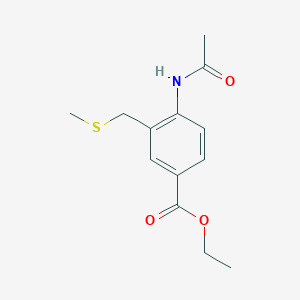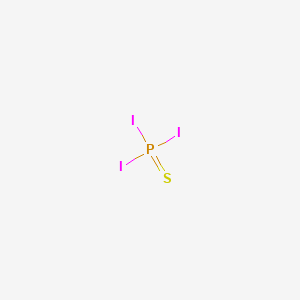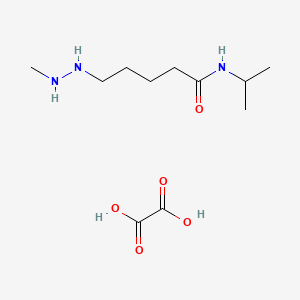
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a hydrazine derivative and an amide group, combined with oxalic acid, which is known for its role in various chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide typically involves the reaction of 2-methylhydrazine with N-propan-2-ylpentanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The hydrazine and amide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different hydrazine derivatives. Substitution reactions can lead to a wide range of substituted amides and hydrazines.
Applications De Recherche Scientifique
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of hydrazones and other derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group may also play a role in the compound’s activity by influencing its binding to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5S)-4,5-Dihydro-5-hydroxy-5-(2-methylhydrazinyl)-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
- N-methyl hydrazone derivatives
Uniqueness
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid is unique due to its specific combination of hydrazine and amide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64377-89-5 |
|---|---|
Formule moléculaire |
C11H23N3O5 |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid |
InChI |
InChI=1S/C9H21N3O.C2H2O4/c1-8(2)12-9(13)6-4-5-7-11-10-3;3-1(4)2(5)6/h8,10-11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
Clé InChI |
ARVWIPWOCDINET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CCCCNNC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


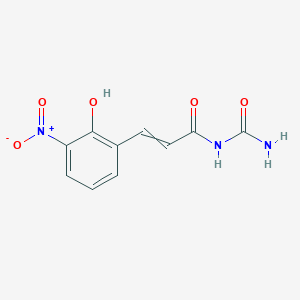
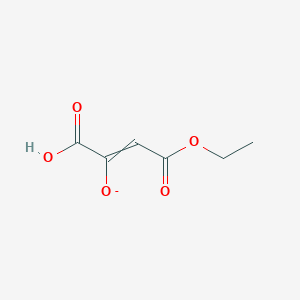
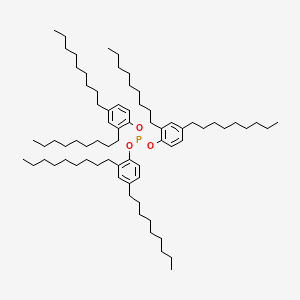

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
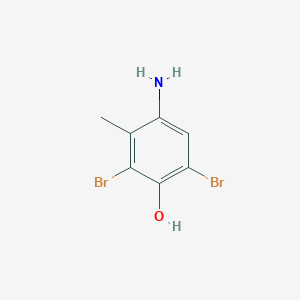
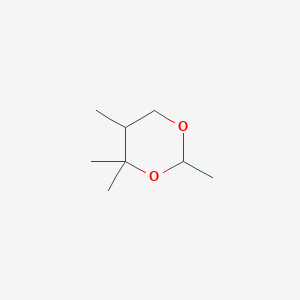
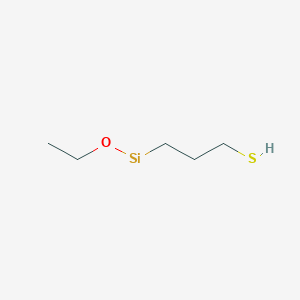
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
